molecular formula C17H15N3O4S B2441995 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1209556-96-6

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2441995
CAS No.: 1209556-96-6
M. Wt: 357.38
InChI Key: SANIEBQZWOGWNV-UHFFFAOYSA-N
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a novel synthetic compound designed for research applications in medicinal chemistry. This hybrid molecule incorporates multiple privileged pharmacophores, including a benzo[d][1,3]dioxole (piperonyl) moiety, an isoxazole ring, and a 2,4-dimethylthiazole-5-carboxamide group. The benzo[d][1,3]dioxole structure is a common feature in bioactive molecules and has been extensively investigated in various therapeutic contexts . The integration of an isoxazole ring is of significant interest, as this heterocycle is a key component in several clinically used drugs and their analogs, contributing to potent biological activities and serving as a stable scaffold in drug design . Furthermore, the thiazole carboxamide segment is a prominent structural motif in medicinal chemistry, with derivatives demonstrating a range of potent biological activities. Research on analogous thiazole-based compounds has shown promising antitumor properties, with specific derivatives inducing apoptosis and cell cycle arrest in human cancer cell lines . The specific combination of these structures in a single molecule suggests potential for investigating its mechanism of action against biological targets such as ion channels, which is a known pathway for related anticonvulsant compounds , or in oncology research. This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-9-16(25-10(2)19-9)17(21)18-7-12-6-14(24-20-12)11-3-4-13-15(5-11)23-8-22-13/h3-6H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANIEBQZWOGWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent growth inhibition properties against various human cancer cell lines

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising several functional groups that contribute to its biological activity. The key structural components include:

  • Benzo[d][1,3]dioxole : Known for its role in enhancing the pharmacological profile of compounds.
  • Isoxazole Ring : Implicated in various biological activities, including antimicrobial and anticancer effects.
  • Thiazole Moiety : Often associated with a range of biological effects, particularly in antibacterial and antifungal activities.

The primary mechanism of action for this compound involves interaction with microtubules and tubulin proteins. This interaction leads to:

  • Inhibition of Tubulin Polymerization : The compound stabilizes microtubule structures, disrupting normal cell cycle progression and leading to cell cycle arrest at the S phase.
  • Growth Inhibition : It exhibits potent growth inhibition against various cancer cell lines, indicating potential as an anticancer agent .

Anticancer Activity

Research indicates that this compound demonstrates significant growth inhibition across several human cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)0.5
MCF7 (Breast Cancer)0.8
A549 (Lung Cancer)1.2

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.03
Escherichia coli0.05

These results highlight its potential as an antibacterial agent .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
  • Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains indicated that the compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Scientific Research Applications

Anticancer Activity

Research indicates that N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide exhibits significant anticancer properties. It has been shown to interact with multiple cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The compound induces apoptosis and causes cell cycle arrest at the S phase, thereby inhibiting cancer cell proliferation.

Mechanisms of Action:

  • Cell Cycle Regulation: The compound influences pathways related to cell cycle regulation, leading to effective cell cycle arrest.
  • Induction of Apoptosis: It promotes programmed cell death in malignant cells, which is crucial for cancer therapy.

Antioxidant Properties

Compounds with a benzo[d][1,3]dioxol structure are known for their antioxidant capabilities. This property can be beneficial in reducing oxidative stress within cells, which is often linked to various diseases including cancer.

Biochemical Pathways

This compound affects several biochemical pathways:

  • Microtubule Dynamics: The compound modulates microtubule assembly by suppressing tubulin polymerization and stabilizing microtubule structures.

This modulation can disrupt the mitotic spindle formation in cancer cells, leading to mitotic arrest and subsequent cell death.

Case Study 1: Prostate Cancer

In vitro studies demonstrated that this compound significantly reduced the viability of LNCaP prostate cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression at the S phase.

Case Study 2: Pancreatic Cancer

Research involving MIA PaCa-2 pancreatic cancer cells showed that treatment with this compound led to a notable decrease in cell proliferation rates. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Preparation Methods

Formation of the Benzo[d]dioxol-5-yl Substituent

The benzo[d]dioxole ring is synthesized via cyclocondensation of catechol derivatives with dichloromethane or dibromomethane under basic conditions. For 5-substituted derivatives, a regioselective Friedel-Crafts alkylation or Suzuki-Miyaura coupling is employed. For instance, 5-bromo-benzo[d]dioxole can undergo palladium-catalyzed cross-coupling with boronic acids to introduce functional groups.

Regioselective Isoxazole Synthesis

The 3,5-disubstituted isoxazole core is constructed using a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. A modified Claisen approach is utilized:

  • Nitrile oxide generation : Hydroxylamine hydrochloride reacts with 3-(benzo[d]dioxol-5-yl)propargyl aldehyde to form the corresponding aldoxime, which is oxidized using chloramine-T or hydroxy(tosyloxy)iodobenzene (HTIB).
  • Cycloaddition : The in situ-generated nitrile oxide undergoes [3+2] cycloaddition with methyl propiolate in the presence of triethylamine, yielding 5-(benzo[d]dioxol-5-yl)isoxazole-3-carboxylate.
  • Reduction to aldehyde : The ester is reduced to the aldehyde using LiAlH4 followed by MnO2 oxidation.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Nitrile oxide formation HTIB, CH2Cl2, 0°C to RT, 2 h 85
Cycloaddition Methyl propiolate, Et3N, 50°C, 12 h 78
Ester reduction LiAlH4, THF, 0°C, 1 h; MnO2, CH2Cl2, RT 92

Synthesis of the Thiazole Moiety

Preparation of 2,4-Dimethylthiazole-5-Carboxylic Acid

The thiazole ring is synthesized via the Hantzsch thiazole synthesis:

  • Condensation : Chloroacetone reacts with thioacetamide in ethanol under reflux to form 2,4-dimethylthiazole.
  • Carboxylation : The thiazole is carboxylated at the 5-position using n-BuLi and CO2, followed by acidic work-up to yield 2,4-dimethylthiazole-5-carboxylic acid.

Optimization Note : Ultrasound irradiation at 40 kHz improves reaction efficiency, reducing time from 12 h to 3 h.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Thiazole formation Chloroacetone, thioacetamide, EtOH, Δ 75
Carboxylation n-BuLi, CO2, THF, -78°C to RT 68

Coupling of Isoxazole and Thiazole Units

Reductive Amination and Amide Bond Formation

  • Amine synthesis : The isoxazole-3-carbaldehyde is converted to the corresponding amine via reductive amination using sodium cyanoborohydride and ammonium acetate in MeOH.
  • Carboxylic acid activation : 2,4-Dimethylthiazole-5-carboxylic acid is activated with EDCI and DMAP in dichloromethane.
  • Coupling : The activated acid reacts with the isoxazole-derived amine to form the target carboxamide.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Reductive amination NaBH3CN, NH4OAc, MeOH, RT, 6 h 88
Amide coupling EDCI, DMAP, DCM, 0°C to RT, 24 h 82

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.16 (s, 1H, NH), 7.55 (d, J = 7.5 Hz, 1H, Ar-H), 6.98 (s, 2H, dioxole-H), 4.52 (s, 2H, CH2), 3.86 (s, 3H, OCH3), 2.66 (s, 3H, thiazole-CH3).
  • HRMS : m/z [M + H]+ calcd for C19H18N3O5S2: 448.0732; found: 448.0745.

Purity and Yield Optimization

  • Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:2) achieves >95% purity.
  • Environmental considerations : Replacement of DCM with biorenewable deep eutectic solvents (e.g., choline chloride:urea) improves sustainability without compromising yield.

Challenges and Mitigation Strategies

  • Regioselectivity in cycloaddition : Use of Cu(I) catalysts ensures 3,5-disubstitution in isoxazole.
  • Steric hindrance in coupling : Ultrasonic irradiation enhances reaction kinetics for bulky intermediates.
  • Byproduct formation : Sequential purification via acid-base extraction minimizes impurities.

Q & A

Q. What synthetic strategies are employed to prepare N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide?

The synthesis typically involves modular coupling of the isoxazole and thiazole-carboxamide moieties. For example:

  • Isoxazole formation : Cyclocondensation of hydroxylamine with diketones or alkynes under reflux conditions .
  • Thiazole-carboxamide coupling : Amide bond formation via activation of the carboxyl group (e.g., using chloroacetyl chloride) in solvents like dioxane, with triethylamine as a base .
  • Purification : Recrystallization from ethanol or ethanol-DMF mixtures improves yield and purity .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, isoxazole ring vibrations) .
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.0 ppm; thiazole methyl groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., using Mercury software for void analysis) .

Q. What safety protocols should be followed during handling?

  • PPE : Lab coat, gloves, and goggles.
  • Exposure Mitigation : Work in a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash with water; consult a physician and provide the safety data sheet (SDS) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological targets?

  • Software : Use AutoDock Vina or MOE for docking simulations.
  • Procedure :
    • Retrieve target protein structures (e.g., kinases) from the PDB.
    • Optimize ligand geometry with Gaussian or Avogadro.
    • Validate binding poses using RMSD analysis and in vitro assays (e.g., enzyme inhibition) .

Q. What methodologies evaluate the compound’s antitumor activity?

  • In vitro :
    • MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis Detection : Annexin V/PI staining via flow cytometry.
  • In silico : ADMET prediction using SwissADME to assess bioavailability and toxicity .

Q. How can structural modifications enhance solubility or pharmacokinetics?

  • Strategies :
    • Introduce polar groups (e.g., -OH, -NH₂) to the thiazole or benzo[d][1,3]dioxole moieties.
    • Use prodrug approaches (e.g., esterification of the carboxamide).
  • Validation : LogP measurement (shake-flask method) and solubility testing in PBS .

Q. How should contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

  • Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Orthogonal Assays : Compare results from MTT, SRB, and clonogenic assays.
  • Purity Verification : Re-analyze compound purity via HPLC (>95%) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Isoxazole-Thiazole Derivatives

StepConditionsYield (%)Reference
Isoxazole FormationReflux in ethanol, 12 h63–86
Amide CouplingDioxane, triethylamine, 20–25°C58–84
PurificationRecrystallization (ethanol/DMF)>95%

Q. Table 2. Antitumor Activity of Analogous Compounds

CompoundCell Line (IC₅₀, μM)Target ProteinReference
Analog AMCF-7: 12.3EGFR Kinase
Analog BHeLa: 8.7Tubulin

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